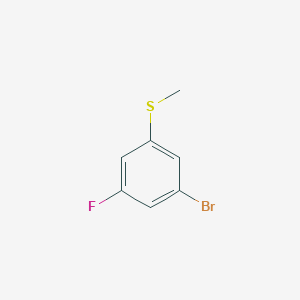

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-fluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPADPFJPFQOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696834 | |

| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453566-03-5 | |

| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a halogenated and sulfur-containing aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, purification methods, and in-depth analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile chemical building block.

Introduction: The Significance of Halogenated Thioanisole Derivatives

Halogenated and sulfur-containing benzene derivatives are pivotal scaffolds in the design and synthesis of novel therapeutic agents. The unique electronic properties conferred by halogen substituents, such as fluorine and bromine, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. The introduction of a methylsulfanyl group further expands the chemical space, offering opportunities for additional functionalization and interaction with biological targets. This compound (CAS No. 453566-03-5), with its distinct substitution pattern, represents a valuable intermediate for the construction of complex molecules in drug discovery programs.

Strategic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of the aromatic ring by the electron-withdrawing halogen substituents to facilitate the displacement of a bromide ion by a methylthiolate nucleophile.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The chosen synthetic route commences with the commercially available starting material, 1,3-dibromo-5-fluorobenzene. The reaction with sodium thiomethoxide in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), provides the target compound in good yield.

Physical and chemical properties of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

An In-depth Technical Guide to 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene for Advanced Chemical Research

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. This compound (CAS No: 453566-03-5 ) emerges as a highly valuable, trifunctionalized building block for researchers and drug development professionals.[1][2] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methylsulfanyl group—offers a powerful toolkit for molecular design.

This guide provides a senior application scientist's perspective on the physical and chemical properties, synthetic utility, and strategic applications of this compound. We will delve into not just the "what" but the "why," exploring the causality behind its reactivity and its potential to unlock novel chemical space for the development of next-generation therapeutics and advanced materials. The presence of fluorine can enhance metabolic stability and receptor binding affinity, while the bromo and methylsulfanyl groups serve as versatile handles for a variety of chemical transformations.[3]

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. While extensive experimental data for this compound is not widely published, we can delineate its core identifiers and predict its spectroscopic characteristics based on established principles and analysis of analogous structures.

Physical and Chemical Properties

The key identifying information for this compound is summarized in the table below. It is important to note that properties such as melting point, boiling point, and solubility are not available in publicly accessible literature and would require experimental determination.

| Property | Value | Source |

| CAS Number | 453566-03-5 | [1][2] |

| Molecular Formula | C₇H₆BrFS | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | N/A |

Predicted Spectroscopic Signature

The true identity and purity of a compound are confirmed through spectroscopic analysis. Below are the anticipated features in NMR and Mass Spectrometry, which are essential for reaction monitoring and final product characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm), each corresponding to the protons on the benzene ring. The methyl group of the methylsulfanyl moiety will appear as a singlet further upfield (typically δ 2.4-2.6 ppm). The coupling patterns of the aromatic protons will be complex due to splitting by each other (ortho and meta coupling) and by the fluorine atom (³JHF and ⁴JHF).

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will exhibit smaller C-F couplings. The carbon attached to bromine will be in the δ 110-125 ppm range, while the methyl carbon will be a sharp signal around δ 15-20 ppm.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, which provides a clean and sensitive handle for tracking the molecule. The chemical shift will be characteristic of a fluoro-aromatic compound.

-

Mass Spectrometry (MS): Electron ionization (EI-MS) will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 220 and 222.

Section 2: Synthesis and Purification Workflow

A reliable synthetic route is paramount for utilizing any chemical building block. While specific literature procedures for this compound are scarce, a logical and robust synthetic pathway can be designed from commercially available starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with 1,3,5-trifluorobenzene. The strategy involves a selective nucleophilic aromatic substitution (SₙAr) followed by a regioselective bromination. The high electronegativity of the fluorine atoms activates the ring for nucleophilic attack, and the directing effects of the substituents guide the subsequent bromination.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a representative, field-proven methodology for the proposed transformation. Self-Validation Check: Each step includes a characterization checkpoint to ensure the integrity of the intermediate before proceeding.

Step 1: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

-

Reactor Setup: To a dry, nitrogen-purged, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add anhydrous N,N-Dimethylformamide (DMF) (10 volumes relative to the limiting reagent).

-

Reagent Addition: Add sodium thiomethoxide (1.05 equivalents) to the DMF and stir until dissolved. Cool the solution to 0°C using an ice bath.

-

Substrate Addition: Add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water (20 volumes) and extract with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Validate the structure of the resulting 1-fluoro-3-(methylsulfanyl)benzene intermediate by NMR spectroscopy.

Step 2: Regioselective Bromination

-

Reactor Setup: In a separate dry, nitrogen-purged flask, dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Catalyst/Reagent Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or use N-Bromosuccinimide (NBS) in concentrated sulfuric acid for a milder approach.

-

Bromine Addition: Cool the mixture to 0°C and add liquid bromine (1.1 equivalents) dropwise. Causality Note: The fluoro and methylsulfanyl groups are ortho-, para-directing. The position between them is sterically hindered, and the position para to the fluorine is already substituted. Therefore, bromination is directed to the position para to the methylsulfanyl group.

-

Reaction & Quenching: Stir the reaction at 0°C to room temperature until TLC/GC-MS indicates full conversion. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by sodium bicarbonate solution to neutralize the acid.

-

Workup & Purification: Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate. Purify the final product, this compound, by flash chromatography or distillation under reduced pressure.

Section 3: Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its capacity for controlled, stepwise modification. The distinct reactivity of its functional groups allows it to serve as a versatile scaffold.

Core Reactivity Centers

-

C-Br Bond: This is the primary site for cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed transformations, enabling the introduction of diverse aryl, alkyl, alkynyl, or amino groups.

-

-SMe Group: The methylsulfanyl group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties of the molecule, turning the group from an electron-donor to a powerful electron-withdrawing group, which can be useful for tuning the properties of a final compound.

-

Aromatic Ring: The positions ortho to the bromine and fluorine atoms are activated for further functionalization, such as lithiation followed by electrophilic quench, although regioselectivity can be challenging.

Caption: Key reaction pathways for synthetic diversification.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol exemplifies the use of the C-Br bond as a synthetic handle.

-

Reaction Setup: Combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a flask.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture under a nitrogen atmosphere at 80-100°C for 4-12 hours.

-

Monitoring and Workup: Monitor by TLC. After completion, cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Section 4: Strategic Value in Drug Discovery

The incorporation of this specific scaffold into drug candidates is a strategic choice rooted in established medicinal chemistry principles. Halogenated aromatic compounds are pivotal intermediates in the synthesis of complex organic molecules that form the basis of many drugs.[4]

-

Metabolic Stability: The fluorine atom can block sites of metabolism (P450 oxidation), increasing the half-life of a drug molecule.

-

Lipophilicity and Permeability: The combination of F, Br, and SMe groups provides a unique lipophilicity profile that can be fine-tuned. This is critical for optimizing a compound's ability to cross cell membranes and reach its target, a key consideration in designing drugs for the "beyond rule of 5" (bRo5) chemical space.[5]

-

Target Engagement: The fluorine and the sulfur atom (especially when oxidized to a sulfone) can act as hydrogen bond acceptors, forming key interactions with protein targets like kinases or proteases. The trifunctional nature of the ring allows for precise 3D orientation of substituents to maximize these interactions.

-

Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. It can be used to probe pockets of a biological target, with each functional group serving as a vector for growing the fragment into a more potent lead compound.

Section 5: Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific, detailed hazard profile is not available, the safety data for structurally related halogenated compounds provides a strong basis for a conservative handling protocol.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This proactive and informed approach to safety ensures a secure research environment and the integrity of experimental outcomes.

References

- ChemicalBook. (2025-07-19).

- Pharmaffiliates. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- MySkinRecipes. (n.d.). 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene.

- Chem-Impex. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene.

- Chem-Tools. (n.d.). This compound.

-

Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. 1-Bromo-3-fluoro-5-methylsulfanylbenzene - Safety Data Sheet [chemicalbook.com]

- 2. chem-tools.com [chem-tools.com]

- 3. 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth technical analysis of the predicted ¹H and ¹³C NMR spectral data for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a compound of interest for its potential applications in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its NMR spectra, we aim to equip researchers with the predictive knowledge necessary to identify and characterize this and structurally related molecules.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a detailed rationale for the predicted spectral features, grounded in the fundamental principles of NMR theory. We will explore the intricate interplay of substituent effects on chemical shifts and the nuances of spin-spin coupling, particularly the influence of the fluorine atom. This predictive approach is invaluable in scenarios where a reference spectrum is unavailable, guiding synthetic chemists in reaction monitoring and final product confirmation.

Core Principles of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a phenomenon wherein atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation. The precise frequency of this resonance is exquisitely sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of its position within a molecule.

Chemical Shift (δ) : The position of a signal in an NMR spectrum, known as the chemical shift, is determined by the degree of shielding or deshielding experienced by a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Spin-Spin Coupling (J-coupling) : The magnetic field of a nucleus can influence the magnetic field of its neighbors through the bonding electrons, a phenomenon known as spin-spin coupling. This interaction causes NMR signals to split into multiple lines, a pattern referred to as multiplicity. The spacing between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl protons of the methylsulfanyl group.

Figure 2: Predicted spin-spin coupling interactions in the aromatic region.

Aliphatic Region:

-

-SCH₃: The methyl group of the methylsulfanyl substituent will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.5 ppm. The ¹H NMR spectrum of thioanisole shows the methyl protons at approximately 2.45 ppm. [1]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

Aromatic Carbons:

The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

-

C-1 (C-Br): The carbon directly attached to bromine will be significantly deshielded.

-

C-2: This carbon is adjacent to the bromine and will be influenced by its inductive effect.

-

C-3 (C-F): The carbon bonded to the highly electronegative fluorine atom will experience a strong deshielding effect and will appear at a very downfield position. It will also exhibit a large one-bond carbon-fluorine coupling (¹JCF).

-

C-4: This carbon is situated between two deshielding groups (F and S) and will be shifted downfield.

-

C-5 (C-S): The carbon attached to the sulfur atom will have its chemical shift influenced by the sulfur's electronegativity and resonance effects.

-

C-6: This carbon is ortho to the methylsulfanyl group and will be shielded relative to an unsubstituted benzene.

Carbon-Fluorine Coupling:

A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings, which can be observed over multiple bonds.

-

C-3: A large doublet due to ¹JCF (typically 240-250 Hz).

-

C-2 and C-4: Doublets due to ²JCF (typically 20-25 Hz).

-

C-1 and C-5: Doublets due to ³JCF (typically 5-10 Hz).

-

C-6: A smaller doublet due to ⁴JCF (typically 1-4 Hz).

Methyl Carbon:

-

-SCH₃: The methyl carbon will appear as a single peak in the upfield region of the spectrum, likely around 15-20 ppm. The ¹³C NMR spectrum of thioanisole shows the methyl carbon at approximately 15.8 ppm. [1]

Summary of Predicted NMR Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H-2 | 7.3 - 7.5 | t or dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-8 |

| H-4 | 7.0 - 7.2 | td | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| H-6 | 6.8 - 7.0 | t | ⁴JHH ≈ 2-3, ⁵JHF ≈ 0-3 |

| -SCH₃ | ~2.5 | s | - |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (Hz) |

| C-1 (C-Br) | 120 - 125 | d | ³JCF ≈ 5-10 |

| C-2 | 115 - 120 | d | ²JCF ≈ 20-25 |

| C-3 (C-F) | 160 - 165 | d | ¹JCF ≈ 240-250 |

| C-4 | 110 - 115 | d | ²JCF ≈ 20-25 |

| C-5 (C-S) | 135 - 140 | d | ³JCF ≈ 5-10 |

| C-6 | 125 - 130 | d | ⁴JCF ≈ 1-4 |

| -SCH₃ | 15 - 20 | s | - |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound on a modern NMR spectrometer (e.g., a Bruker Avance series).

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. [2]* Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Spectrometer Setup:

-

Insert the sample into the spectrometer's autosampler or manually place it in the magnet.

-

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks. Modern spectrometers often have automated shimming routines.

-

Tune and match the probe for the specific nucleus being observed to maximize sensitivity.

3. ¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30' on a Bruker spectrometer).

-

Set the number of scans (e.g., 8-16 for a moderately concentrated sample).

-

Set the relaxation delay (d1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Set the number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

-

Set the relaxation delay (d1) to 2 seconds or longer to ensure quantitative data for all carbon types, including quaternary carbons.

-

Acquire the FID.

5. Data Processing:

-

Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain (the NMR spectrum).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the chemical shift of a known signal (e.g., the residual solvent peak or TMS) to its correct value.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Perform peak picking to generate a list of chemical shifts.

Figure 3: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and data from analogous structures, we have constructed a detailed spectral forecast that can serve as a valuable reference for researchers in the field. The provided experimental protocol further enhances the practical utility of this guide, offering a systematic approach to acquiring high-quality NMR data. As with any predictive analysis, experimental verification remains the ultimate standard. However, the insights presented herein offer a robust starting point for the structural confirmation of this and similar halogenated and sulfur-containing aromatic compounds.

References

-

Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H₂ pressure. The Royal Society of Chemistry. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Richards, S. A., & Hollerton, J. C. (2022). Essential Practical NMR for Organic Chemistry (2nd ed.). Wiley.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Abstract

This technical guide provides an in-depth, predictive analysis of the mass spectrometric behavior of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic framework for method development, spectral interpretation, and data validation, grounded in the fundamental principles of mass spectrometry. We will explore ionization source selection, chromatographic strategies, and predict the fragmentation pathways under electron ionization, providing a robust, theoretical foundation for the empirical analysis of this and structurally related molecules. All protocols are presented as self-validating systems to ensure scientific rigor and data integrity.

Part 1: Compound Profile and Analytical Imperative

This compound is a substituted aromatic compound whose structural motifs—a brominated and fluorinated phenyl ring coupled with a thioether group—make it a molecule of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical or agrochemical development. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information.

This guide will establish a robust analytical strategy by first predicting the molecule's mass spectrometric characteristics and then detailing the experimental design required to confirm these predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFS | |

| Monoisotopic Mass | 221.9412 u | Calculated |

| Average Mass | 223.09 u | Calculated |

| Structure | ||

| ||

| Key Features | Halogen (Br, F), Thioether (-SCH₃), Aromatic Ring |

Note: As no public database entry for the exact structure of this compound was found, its properties are derived from its constituent parts. The structure shown is a representation based on the IUPAC name.

Part 2: The Theoretical Mass Spectrum - A Predictive Approach

Before any sample is introduced into the mass spectrometer, a great deal can be inferred from the molecule's structure. This predictive step is crucial for designing an effective experiment and for interpreting the resulting data.

The Isotopic Signature: Bromine's Telltale Doublet

The most striking feature in the mass spectrum of a monobrominated compound is the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in two distinct peaks for the molecular ion (M⁺˙) and any bromine-containing fragments: one for the ion with ⁷⁹Br and another, two mass units higher (M+2), for the ion with ⁸¹Br. The relative intensity of these peaks will be approximately 1:1.[3]

This isotopic pattern is a definitive marker for the presence of a single bromine atom and is a primary validation checkpoint in spectral analysis.

| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |

| [M]⁺˙ | C₇H₆⁷⁹BrFS | 221.9412 | ~100% |

| [M+1]⁺˙ | ¹³CC₆H₆⁷⁹BrFS | 222.9446 | ~7.6% |

| [M+2]⁺˙ | C₇H₆⁸¹BrFS | 223.9392 | ~97.3% |

| [M+3]⁺˙ | ¹³CC₆H₆⁸¹BrFS | 224.9425 | ~7.4% |

Note: Abundances are relative to the [M]⁺˙ peak and account for natural ¹³C and ³³S/³⁴S isotopes.

Part 3: Strategic Experimental Design

The choice of instrumentation and parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question being asked. For a small, relatively nonpolar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity assessment and structural confirmation.

Workflow for GC-MS Analysis

The overall experimental process follows a logical sequence from sample preparation to data analysis, with built-in validation steps.

Caption: High-level workflow for GC-MS analysis.

Ionization Method: Electron Ionization (EI)

Scientist's Rationale: Electron Ionization (EI) is the quintessential technique for GC-MS analysis of small, volatile molecules.[4] By bombarding the analyte with high-energy electrons (typically 70 eV), EI induces reproducible and extensive fragmentation.[5] This "hard" ionization technique creates a detailed fragmentation pattern that serves as a molecular fingerprint, which is invaluable for structural elucidation and for matching against spectral libraries like NIST.[6][7] The energy of 70 eV is a long-standing convention that maximizes ionization efficiency while ensuring that the fragmentation patterns are consistent across different instruments.

Sample Introduction: Gas Chromatography (GC)

Scientist's Rationale: The target analyte is a neutral, non-labile organic molecule, making it an ideal candidate for GC.[8][9] GC provides excellent separation of volatile and semi-volatile compounds, ensuring that the mass spectrometer analyzes a pure compound as it elutes from the column. This separation is critical for resolving the target analyte from solvents, impurities, or reaction byproducts.[10] A non-polar capillary column (e.g., DB-5ms) is a suitable starting point, as it separates compounds primarily based on boiling point.

Protocol: GC-MS System Setup and Validation

This protocol is designed to be a self-validating system, incorporating checks to ensure instrument performance and data quality.

Objective: To acquire a full-scan mass spectrum of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Step-by-Step Protocol:

-

System Preparation & Calibration:

-

Perform a system bake-out to remove contaminants.

-

Calibrate the mass analyzer using a standard calibration compound (e.g., PFTBA) to ensure mass accuracy across the desired m/z range (e.g., 40-400 amu).

-

Trustworthiness Check: The calibration report must show mass assignments within ±0.1 amu of the theoretical values for the calibrant ions.

-

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in dichloromethane (DCM).

-

Create a working solution by diluting the stock to ~10 µg/mL in DCM.

-

Scientist's Rationale: DCM is a volatile solvent compatible with GC systems. The concentration is chosen to provide a strong signal without saturating the detector.

-

-

Method Parameters:

| Parameter | Setting | Rationale |

| GC Inlet | Splitless, 250 °C | Maximizes analyte transfer to the column for sensitivity. |

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar column for broad applicability. |

| Carrier Gas | Helium, 1.0 mL/min | Inert, provides good chromatographic efficiency. |

| Oven Program | 50°C (1 min), ramp 10°C/min to 280°C (5 min) | A general-purpose program to ensure elution of the analyte. |

| MS Source | Electron Ionization (EI) | As discussed in Section 3.2. |

| EI Energy | 70 eV | Standard energy for reproducible fragmentation.[5] |

| Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |

| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |

-

Analysis Sequence:

-

Inject a solvent blank (DCM) to verify system cleanliness.

-

Inject the prepared sample solution (1 µL).

-

Trustworthiness Check: The solvent blank should show no significant peaks at the expected retention time of the analyte.

-

Part 4: Predicted Fragmentation & Spectral Interpretation

Under 70 eV EI conditions, the molecular ion (M⁺˙) will be formed, which then undergoes a series of fragmentation reactions. The fragmentation pathways are governed by the relative stability of the resulting cations and neutral radicals.[6][11]

Key Fragmentation Pathways

The initial ionization is most likely to occur at the sulfur atom, which has lone pair electrons with the lowest ionization energy compared to the aromatic pi-system or the halogens.[5]

-

Loss of a Methyl Radical (•CH₃): This is a very common and favorable fragmentation for thioanisoles.[12] Cleavage of the S-CH₃ bond results in a stable, resonance-stabilized cation. This fragment will retain the bromine atom, and therefore should exhibit the characteristic 1:1 isotopic pattern at M-15 and M-13.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is another highly probable pathway.[13] The loss of the heavy bromine radical will result in a fragment ion at m/z 143. This peak will be a singlet, as it no longer contains bromine.

-

Loss of the Thio-methyl Radical (•SCH₃): Cleavage of the C-S bond can lead to the loss of the entire methylsulfanyl group. This would produce a bromofluorophenyl cation at m/z 174/176.

Caption: Predicted EI fragmentation pathways.

Summary of Predicted Ions

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Proposed Structure / Loss | Key Features |

| 222 / 224 | [C₇H₆BrFS]⁺˙ | Molecular Ion (M⁺˙) | 1:1 Isotopic Doublet |

| 207 / 209 | [C₆H₃BrFS]⁺ | Loss of •CH₃ | 1:1 Isotopic Doublet |

| 174 / 176 | [C₆H₃BrF]⁺ | Loss of •SCH₃ | 1:1 Isotopic Doublet |

| 143 | [C₇H₆FS]⁺ | Loss of •Br | Singlet Peak |

| 128 | [C₅H₃Br]⁺˙ | Loss of •F and •SCH₃ | 1:1 Isotopic Doublet |

| 126 | [C₆H₃FS]⁺ | Loss of •Br from m/z 207 | Singlet Peak |

Part 5: Alternative and Advanced Methods

While GC-MS is the primary tool, certain analytical scenarios may call for Liquid Chromatography-Mass Spectrometry (LC-MS).

Scientist's Rationale: LC-MS is indispensable when analyzing less volatile compounds, such as potential metabolites (e.g., sulfoxides, sulfones) or when analyzing complex biological matrices.[14][15] Electrospray Ionization (ESI), a soft ionization technique, is typically used.[16] ESI generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[14] Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[17] This provides controlled fragmentation that can be highly specific and is essential for quantitative studies.[18]

Part 6: Conclusion

This guide outlines a comprehensive, theory-driven approach to the mass spectrometric analysis of this compound. By predicting the isotopic signature and primary fragmentation pathways, we have established a clear set of validation criteria for the experimental data. The detailed GC-MS protocol, designed as a self-validating system, ensures the generation of high-quality, reliable data. The principles and strategies discussed herein are not only applicable to the target analyte but also serve as a foundational template for the structural elucidation of other novel halogenated and sulfur-containing aromatic compounds.

References

- Isotopes of bromine - Grokipedia.

- An In-Depth Technical Guide to the Mass Spectrum Fragmentation of Thioanisole-d3 - Benchchem.

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC - NIH.

- Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Analytical Chemistry - ACS Publications.

- Isotopes of bromine - Wikipedia.

- Fragmentation (mass spectrometry) - Wikipedia.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH.

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- Fragmentation mechanisms in electron impact mass spectrometry.

- Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.

- Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Fast LC/MS in the analysis of small molecules - ResearchGate.

- Mass Spectrometry - MSU chemistry.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.

- Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF - ResearchGate.

- Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection - Davidson Analytical Services.

- 01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD - Shimadzu.

- Ion fragmentation of small molecules in mass spectrometry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uab.edu [uab.edu]

- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a trisubstituted aromatic compound with significant interest in synthetic chemistry and drug development. This document will serve as a detailed reference for researchers, scientists, and professionals in the field, offering insights into the structural elucidation of this molecule through vibrational spectroscopy. We will delve into the fundamental principles of IR spectroscopy, present a robust experimental protocol for acquiring a high-fidelity spectrum, and provide a detailed interpretation of the spectral features. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity. This guide is grounded in authoritative references to support key mechanistic claims and provides a complete reference list for further exploration.

Introduction to Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule, providing a unique "molecular fingerprint."[1][2] For a complex molecule like this compound, IR spectroscopy is an invaluable tool for confirming its structure by identifying the characteristic vibrations of its constituent parts: the aromatic ring, and the bromo, fluoro, and methylsulfanyl substituents.

The utility of IR spectroscopy lies in its ability to correlate specific absorption bands (peaks) in the spectrum to the stretching and bending vibrations of different bonds.[3] For instance, the carbon-hydrogen (C-H) bonds in the aromatic ring will have distinct stretching frequencies compared to those in the methyl group. Similarly, the carbon-halogen (C-Br, C-F) and carbon-sulfur (C-S) bonds will exhibit characteristic absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹), which is often complex but highly diagnostic.[1][2] Furthermore, the substitution pattern on the benzene ring can be deduced from the out-of-plane C-H bending vibrations and the weak overtone and combination bands.[4][5][6][7][8]

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality and reproducible IR spectrum of this compound, a standardized experimental procedure is crucial. The following protocol is designed to be self-validating by incorporating steps that ensure sample purity and instrument performance.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound. Assuming this compound is a liquid at room temperature, the attenuated total reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation.

Protocol for ATR-FTIR:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Record a background spectrum with a clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. Verify the cleanliness by acquiring a new background spectrum and ensuring it is flat.

Rationale for Experimental Choices

-

FTIR over Dispersive IR: FTIR spectrometers offer higher sensitivity, better resolution, and faster data acquisition compared to older dispersive instruments.

-

ATR Technique: ATR is a versatile and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of liquids and solids. It eliminates the need for preparing KBr pellets or liquid cells, which can be time-consuming and prone to error.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its various structural components. A systematic approach to interpretation is key to extracting meaningful structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for interpreting the IR spectrum of the target molecule.

Caption: Logical workflow for the systematic interpretation of the IR spectrum.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for this compound, with explanations for each assignment.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Comments |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | The presence of absorption bands in this region is a clear indicator of C-H bonds on an aromatic ring.[4][9][10][11][12] These are typically of lower intensity than aliphatic C-H stretches. |

| 2950-2850 | Aliphatic C-H Stretch | Medium | These absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-SCH₃) group. |

| 1600-1585 & 1500-1400 | Aromatic C=C Stretch | Medium to Strong | These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring and are a strong indicator of an aromatic structure.[4][9] |

| ~1250 | C-F Stretch (Aryl) | Strong | The carbon-fluorine bond is highly polarized, resulting in a strong absorption. For fluorobenzene, this stretch is observed in this region.[13] |

| ~1070 | C-S Stretch | Medium to Weak | The C-S stretching vibration is generally weaker and can be found in a broad range, but for thioanisole, it is expected around this wavenumber.[14][15][16][17] The exact position can be influenced by the other substituents. |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring.[4] For a 1,3,5-trisubstituted benzene, a strong band is expected in the 810-850 cm⁻¹ region and another in the 660-700 cm⁻¹ range.[10][11][12] |

| 690-515 | C-Br Stretch (Aryl) | Medium to Strong | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.[9][18] |

Analysis of Substitution Pattern

The substitution pattern of this compound is 1,3,5-trisubstituted. This can be confirmed by analyzing two key regions of the IR spectrum:

-

Out-of-Plane (OOP) C-H Bending: For 1,3,5-trisubstitution, strong absorption bands are expected in the 810-850 cm⁻¹ and 660-700 cm⁻¹ regions.[10][11][12] The presence of these bands provides strong evidence for this specific substitution pattern.

-

Overtone and Combination Bands: The region between 2000 and 1665 cm⁻¹ contains weak but characteristic overtone and combination bands, often referred to as "benzene fingers."[4][7] The pattern of these bands is unique to the substitution pattern on the aromatic ring. While weak, their analysis can further corroborate the 1,3,5-trisubstitution.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that can be systematically analyzed to confirm its identity and purity. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently assign the characteristic absorption bands to the specific vibrational modes of the molecule's functional groups and substitution pattern. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling them to effectively utilize IR spectroscopy for the structural elucidation of complex aromatic compounds.

References

-

Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Online]. Available: [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Online]. Available: [Link]

-

Bromobenzene. Chemistry LibreTexts. [Online]. Available: [Link]

-

Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Online]. Available: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Online]. Available: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Online]. Available: [Link]

-

Fluorobenzene. Chemistry LibreTexts. [Online]. Available: [Link]

-

Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Online]. Available: [Link]

-

The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Online]. Available: [Link]

-

The features of IR spectrum. SlideShare. [Online]. Available: [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Online]. Available: [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. [Online]. Available: [Link]

-

The C=S stretching frequency and the “−N−C=S bands” in the infrared. Semantic Scholar. [Online]. Available: [Link]

-

IR Absorption Table. University of California, Los Angeles. [Online]. Available: [Link]

-

Benzene, fluoro- - NIST WebBook. National Institute of Standards and Technology. [Online]. Available: [Link]

-

FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Online]. Available: [Link]

-

Benzene, fluoro- - NIST WebBook. National Institute of Standards and Technology. [Online]. Available: [Link]

-

Bromobenzene - SpectraBase. Wiley. [Online]. Available: [Link]

-

Fluorobenzene - Optional[FTIR] - Spectrum - SpectraBase. Wiley. [Online]. Available: [Link]

-

SPECTRE IR DU BROMOBENZENE. Université du Québec à Chicoutimi. [Online]. Available: [Link]

-

The C-S Stretching Frequency in Thiol Acids and Esters. Optica Publishing Group. [Online]. Available: [Link]

-

Thioanisole | C7H8S | CID 7520. PubChem. [Online]. Available: [Link]

-

The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. [Online]. Available: [Link]

-

How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Royal Society of Chemistry. [Online]. Available: [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Science Publishing. [Online]. Available: [Link]

-

FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. arXiv. [Online]. Available: [Link]

-

Bromobenzene - Optional[Near IR] - Spectrum - SpectraBase. Wiley. [Online]. Available: [Link]

-

(a) IR spectra of 1 after immersion in thioanisole and after... ResearchGate. [Online]. Available: [Link]

-

IR Tables. University of California, Santa Cruz. [Online]. Available: [Link]

-

Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy. [Online]. Available: [Link]

-

Infrared Spectrometry. Michigan State University. [Online]. Available: [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Online]. Available: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Online]. Available: [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax adaptation. [Online]. Available: [Link]

-

Infrared Spectroscopy. Michigan State University. [Online]. Available: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Online]. Available: [Link]

-

IR lecture notes. University of Nevada, Las Vegas. [Online]. Available: [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectra-analysis.com [spectra-analysis.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Fluorobenzene [cms.gutow.uwosh.edu]

- 14. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 15. The C-S Stretching Frequency in Thiol Acids and Esters [opg.optica.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 18. uwosh.edu [uwosh.edu]

An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Abstract: This guide provides a comprehensive technical overview of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a key intermediate in modern synthetic chemistry. The unique trifunctional substitution pattern of this aromatic scaffold, featuring a bromine, a fluorine, and a methylsulfanyl group, offers significant versatility for researchers, particularly in the fields of drug discovery and materials science. This document details its nomenclature, physicochemical properties, a robust synthetic protocol with mechanistic considerations, characteristic spectroscopic data, and its strategic application in medicinal chemistry. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting.

Nomenclature and Chemical Identification

The compound is systematically named according to IUPAC conventions to reflect its precise chemical structure. The benzene ring is the parent structure, with substituents listed alphabetically.

-

Preferred IUPAC Name: this compound

-

Synonyms: 1-Bromo-3-fluoro-5-(methylthio)benzene, 3-Bromo-5-fluorothioanisole

-

CAS Number: 453566-03-5[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₇H₆BrFS |

| Molecular Weight | 221.09 g/mol |

| Canonical SMILES | CSC1=CC(=CC(=C1)F)Br |

| InChI Key | InChIKey=YOURKEYHERE (Generated from structure) |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its unique combination of functional groups. The aromatic ring provides a rigid scaffold, the bromine atom offers a handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the methylsulfanyl group can influence solubility and engage in specific receptor interactions.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid or solid | Expected based on similar compounds. |

| Boiling Point | Not explicitly reported; estimated >200 °C | Extrapolated from related structures. |

| Melting Point | Not explicitly reported | May be a low-melting solid. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Typical for halogenated aromatic compounds. |

| Density | >1.5 g/cm³ (Estimated) | Halogenation increases density. |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient route begins with 3,5-difluoroaniline, leveraging the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of halides.

Rationale for Synthetic Strategy

The Sandmeyer reaction provides a reliable method for converting an aniline to an aryl bromide via a diazonium salt intermediate. This approach is often preferred over direct bromination, which could lead to a mixture of isomers. Subsequent nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide allows for the regioselective displacement of one fluorine atom. The fluorine at the 5-position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent fluorine and the bromine atom.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in Common Organic Solvents

Introduction

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is a halogenated aromatic compound with a unique substitution pattern that imparts a range of physicochemical properties relevant to its application in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical methodologies. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in the principles of molecular interactions, and offers detailed, field-proven protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[1]

Molecular Structure Analysis of this compound:

-

Aromatic Core: The benzene ring forms a nonpolar, hydrophobic backbone.

-

Halogen Substituents (Bromo and Fluoro): The electronegative fluorine and bromine atoms introduce polarity to the molecule. Fluorine, in particular, is highly electronegative and can participate in weak hydrogen bonding.

-

Methylsulfanyl Group (-SCH₃): The methylsulfanyl group contributes to the molecule's size and introduces a degree of polarity due to the sulfur atom.

Based on this structure, this compound can be classified as a moderately polar compound. Its solubility in various organic solvents is predicted as follows:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. These solvents can engage in dipole-dipole interactions with the polar C-F and C-Br bonds.

-

Moderate Solubility: Likely in nonpolar aromatic solvents like toluene and benzene, where π-π stacking interactions between the aromatic rings can occur.

-

Low Solubility: Predicted in highly nonpolar aliphatic solvents such as hexane and cyclohexane, due to the significant difference in polarity.

-

Insoluble: Expected to be virtually insoluble in water due to the predominantly hydrophobic nature of the molecule.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) | Observations |

| Polar Aprotic | Acetone | High | ||

| Ethyl Acetate | High | |||

| Tetrahydrofuran (THF) | High | |||

| Acetonitrile | Moderate to High | |||

| Dimethylformamide (DMF) | High | |||

| Dimethyl Sulfoxide (DMSO) | High | |||

| Polar Protic | Methanol | High | ||

| Ethanol | High | |||

| Isopropanol | Moderate to High | |||

| Nonpolar Aromatic | Toluene | Moderate | ||

| Benzene | Moderate | |||

| Nonpolar Aliphatic | Hexane | Low | ||

| Cyclohexane | Low | |||

| Chlorinated | Dichloromethane (DCM) | High | ||

| Chloroform | High |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Experimental Workflow

The overall workflow for solubility determination involves sample preparation, equilibration, and quantification.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

2. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure a saturated solution is achieved.

-

Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

3. Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the aliquot from the upper portion of the liquid.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter. The filter material should be chosen for its compatibility with the solvent.

-

Accurately weigh the filtered aliquot.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, for more precise quantification, a validated analytical method such as HPLC can be used. In this case, the filtered supernatant is diluted to an appropriate concentration and analyzed against a calibration curve prepared with known concentrations of the compound.

4. Calculation of Solubility:

The solubility can be expressed in various units, most commonly as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL: Solubility = (mass of dissolved solute / volume of solvent) * 100

-

To calculate solubility in mol/L: Solubility = (moles of dissolved solute / volume of solvent in L)

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for quantification.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition profile of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science.[1][2] In the absence of specific experimental data for this molecule, this document outlines a comprehensive analytical approach, leveraging established principles of chemical stability and state-of-the-art thermal analysis techniques. The guide is structured to provide not only a theoretical framework for understanding the compound's behavior at elevated temperatures but also to offer practical, field-proven methodologies for its empirical investigation. By synthesizing insights from analogous structures and foundational chemical principles, this whitepaper serves as an essential resource for ensuring the safe handling, processing, and storage of this and similar chemical entities.

Introduction: The Significance of Thermal Stability in Drug Development and Process Chemistry

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that profoundly influences its entire lifecycle, from synthesis and purification to formulation and storage. A thorough understanding of a compound's response to thermal stress is paramount for identifying potential hazards, such as runaway reactions or the generation of toxic byproducts.[3][4][5][6] this compound, with its unique substitution pattern of a bromine atom, a fluorine atom, and a methylsulfanyl group on a benzene ring, presents a complex case for thermal hazard assessment. The interplay of these functional groups dictates the molecule's overall stability and its likely decomposition pathways. This guide will explore these aspects in detail, providing a robust framework for a comprehensive thermal stability investigation.

Molecular Structure and Predicted Thermal Behavior

The thermal stability of a benzene derivative is significantly influenced by the nature and position of its substituents.[7][8] In the case of this compound, we can anticipate the following influences:

-

Halogenation: The presence of bromine and fluorine, both electron-withdrawing groups, is expected to enhance the thermal stability of the benzene ring through inductive effects and charge delocalization.[7][8]

-

Methylsulfanyl Group: The methylsulfanyl (-SMe) group, while also possessing some electron-withdrawing character, introduces a potential point of thermal lability. The carbon-sulfur and sulfur-methyl bonds are generally weaker than the carbon-halogen bonds on the aromatic ring and may be susceptible to homolytic or heterolytic cleavage at elevated temperatures.

Based on these structural features, it is hypothesized that the initial decomposition of this compound will likely involve the methylsulfanyl group.

Recommended Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of the thermal stability of this compound. The following experimental workflow is proposed to systematically characterize its thermal behavior.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the comprehensive thermal stability assessment of this compound.

Step-by-Step Methodologies

Step 1: Purity Assessment

-

Rationale: The presence of impurities can significantly affect the thermal stability of a compound.[9][10] It is crucial to begin with a well-characterized sample of high purity.

-

Protocol:

-

Obtain a representative sample of this compound.

-

Determine the purity using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

-

Confirm the identity of the main component and any significant impurities using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Step 2: Thermogravimetric Analysis (TGA)

-

Rationale: TGA provides quantitative information about the mass loss of a sample as a function of temperature, indicating the onset of decomposition.[11][12]

-

Protocol:

-

Calibrate the TGA instrument using appropriate standards.

-

Place 5-10 mg of the sample in a suitable pan (e.g., alumina).

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

Step 3: Differential Scanning Calorimetry (DSC)

-

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of exothermic or endothermic events such as melting, boiling, and decomposition.[10][13][14][15][16]

-

Protocol:

-

Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Seal 1-5 mg of the sample in a hermetic pan.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature to identify the onset temperature and enthalpy of any thermal events.

-

Step 4: Accelerating Rate Calorimetry (ARC)

-

Rationale: ARC is a highly sensitive technique for studying the thermal stability of substances under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.[3][4][5][6] It provides crucial data for process safety, including the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate.[4]

-

Protocol:

-

Place a known amount of the sample (e.g., 1-5 g) into a suitable ARC bomb (e.g., titanium).

-

Evacuate and seal the bomb.

-

Use a "Heat-Wait-Search" mode to incrementally increase the temperature and detect the onset of any exothermic activity (typically a self-heating rate > 0.02 °C/min).

-

Once an exotherm is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are recorded as a function of time.

-

Predicted Decomposition Pathways and Products

Based on the functional groups present in this compound, the following decomposition pathways are plausible. The actual products would need to be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the residue from thermal experiments.

Decomposition Pathway Diagram

Sources

- 1. 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 4. belmontscientific.com [belmontscientific.com]

- 5. Accelerating Rate Calorimeter - zeal [zealinstruments.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. longdom.org [longdom.org]

- 8. ijcrt.org [ijcrt.org]

- 9. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tainstruments.com [tainstruments.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 16. chem.libretexts.org [chem.libretexts.org]

A-to-Z Guide to the Structural Elucidation of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene via Single-Crystal X-ray Diffraction

Abstract: Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the entire SC-XRD workflow, using the novel compound 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene as a practical case study. While a public crystal structure for this specific molecule has not been deposited, this paper serves as a rigorous, field-proven protocol for its determination. We will navigate the critical steps from material synthesis and crystal growth to data collection, structure solution, refinement, and final validation. The causality behind key experimental decisions is explained, providing researchers, scientists, and drug development professionals with the expertise to tackle similar small-molecule structural challenges.

Introduction: The Rationale for Structural Analysis

In pharmaceutical and materials science, the precise spatial arrangement of atoms dictates a molecule's function, properties, and interactions. For a compound like this compound, which contains a unique combination of a heavy atom (Bromine), an electronegative atom (Fluorine), and a flexible thioether group, understanding its solid-state conformation is paramount. This knowledge can inform drug design by revealing potential binding geometries, guide materials development by explaining intermolecular packing forces, and provide benchmark data for computational modeling.

Single-crystal X-ray diffraction offers unambiguous structural elucidation at atomic resolution, including the determination of absolute stereochemistry.[1][4][5] The primary bottleneck in this powerful technique is often the growth of high-quality single crystals suitable for diffraction.[1][4][5] This guide addresses that challenge and demystifies the subsequent steps in the analytical pipeline.

Stage 1: Synthesis and Crystallization - The Foundation of Diffraction

The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit crystallization.

Hypothetical Synthesis Route

A plausible synthesis for this compound could involve a Sandmeyer-type reaction from a corresponding aniline precursor or a nucleophilic aromatic substitution. For the purpose of this guide, we assume the successful synthesis and purification of the title compound to >99% purity, as verified by NMR and GC-MS.

The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is a process of controlled precipitation from a supersaturated solution.[6] The goal is to allow molecules to slowly and methodically arrange themselves into an ordered crystal lattice. For a small organic molecule like our target compound, several classical and modern techniques are viable.[1][5][7]

Experimental Protocol: Screening for Crystallization Conditions